molecular formula C10H8N4O3 B3129285 4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-77-8

4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B3129285
CAS RN: 339020-77-8
M. Wt: 232.2 g/mol
InChI Key: GOZPDDODBUDXGY-UHFFFAOYSA-N
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Description

4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, also known as NDHP, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. NDHP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 296.27 g/mol.

Scientific Research Applications

Heterocyclic System Synthesis

The compound is utilized in the synthesis of new heterocyclic systems, such as spiro-fused azirino-pyrazolones. These systems are synthesized through reactions with hydroxylamine, leading to compounds that exhibit unique structural properties as confirmed by X-ray analysis and NMR spectroscopic investigations. This work underscores the compound's role in generating novel heterocycles with potential applications in medicinal chemistry and materials science (Holzer et al., 2003).

Molecular Structure Analysis

The molecular structure and tautomerism of related compounds have been extensively studied, demonstrating the importance of "4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one" derivatives in understanding the intramolecular interactions and hydrogen bonding patterns in such molecules. This research contributes to a deeper understanding of the structural characteristics of pyrazolone derivatives, which is crucial for designing drugs with desired pharmacological profiles (Rockley & Summers, 1981).

Advanced Synthesis Methods

Studies have explored advanced synthetic methodologies using "this compound" and its derivatives for the preparation of complex molecules. These include catalyst-free synthesis approaches and environmentally friendly processes that highlight the compound's versatility in organic synthesis. Such methods are significant for the development of green chemistry practices and for the efficient synthesis of biologically active compounds with reduced environmental impact (Mosaddegh et al., 2010).

Corrosion Inhibition

Research has also been conducted on the use of pyrazole derivatives, including "this compound", in corrosion inhibition. These studies provide insights into the application of such compounds in protecting metals from corrosion, particularly in harsh industrial environments, which is essential for the petroleum and chemical industries (Singh et al., 2020).

properties

IUPAC Name

4-[(4-nitrophenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-10-7(6-12-13-10)5-11-8-1-3-9(4-2-8)14(16)17/h1-6H,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZPDDODBUDXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=CNNC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

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